molecular formula C15H13NO5 B6317035 4-(4-Ethoxycarbonylphenyl)-2-nitrophenol CAS No. 155791-03-0

4-(4-Ethoxycarbonylphenyl)-2-nitrophenol

Cat. No.: B6317035
CAS No.: 155791-03-0
M. Wt: 287.27 g/mol
InChI Key: ZRIPULAXEUXQOM-UHFFFAOYSA-N
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Description

4-(4-Ethoxycarbonylphenyl)-2-nitrophenol is an organic compound with a complex structure that includes both nitro and phenol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxycarbonylphenyl)-2-nitrophenol typically involves a multi-step process. One common method starts with the nitration of 4-ethoxycarbonylphenylboronic acid to introduce the nitro group. This is followed by a coupling reaction to attach the phenol group. The reaction conditions often involve the use of strong acids and bases, as well as catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxycarbonylphenyl)-2-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while oxidation of the phenol group yields a quinone .

Scientific Research Applications

4-(4-Ethoxycarbonylphenyl)-2-nitrophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Ethoxycarbonylphenyl)-2-nitrophenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The phenol group can participate in redox reactions, affecting cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethoxycarbonylphenylboronic acid
  • 4-Methoxycarbonylphenylboronic acid
  • 4-Carboxyphenylboronic acid

Uniqueness

4-(4-Ethoxycarbonylphenyl)-2-nitrophenol is unique due to the presence of both nitro and phenol groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications compared to its analogs .

Properties

IUPAC Name

ethyl 4-(4-hydroxy-3-nitrophenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-2-21-15(18)11-5-3-10(4-6-11)12-7-8-14(17)13(9-12)16(19)20/h3-9,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRIPULAXEUXQOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70455942
Record name Ethyl 4'-hydroxy-3'-nitro[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155791-03-0
Record name Ethyl 4'-hydroxy-3'-nitro[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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